2-NONYL-4,5-DIHYDROOXAZOLE
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Overview
Description
2-NONYL-4,5-DIHYDROOXAZOLE is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. The presence of the nonyl group at the 2-position of the oxazole ring enhances its lipophilicity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NONYL-4,5-DIHYDROOXAZOLE can be achieved through several methods. One common approach is the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The Van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is also a popular method for synthesizing oxazole derivatives .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of magnetic nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is not only efficient but also eco-friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-NONYL-4,5-DIHYDROOXAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxazole ring into more oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide for formylation and various electrophilic alkenes for Diels–Alder reactions . The conditions for these reactions typically involve mild temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include 2-formyloxazole and various pyridine derivatives through Diels–Alder reactions .
Scientific Research Applications
2-NONYL-4,5-DIHYDROOXAZOLE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in catalytic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Oxazole derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Mechanism of Action
The mechanism of action of 2-NONYL-4,5-DIHYDROOXAZOLE involves its ability to bind to various receptors and enzymes through non-covalent interactions . This binding can modulate the activity of these biological targets, leading to various therapeutic effects. The compound’s structure allows it to interact with a wide range of molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-NONYL-4,5-DIHYDROOXAZOLE include:
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, offering different chemical properties.
Thiazoles: These compounds have a sulfur atom instead of oxygen, which significantly alters their chemical behavior.
Uniqueness
What sets this compound apart is its unique combination of lipophilicity and reactivity, making it particularly useful in applications requiring both properties. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
58821-46-8 |
---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-nonyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h2-11H2,1H3 |
InChI Key |
OQWAVMKUNIQCFD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCCC1=NCCO1 |
Synonyms |
2-nonyl-2-oxazoline |
Origin of Product |
United States |
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